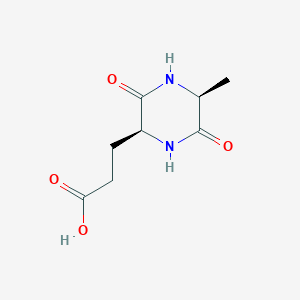

3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid

Descripción general

Descripción

3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually HPLC>95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid, also known by its CAS number 16364-36-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.19 g/mol. The compound features a piperazine ring with two carbonyl groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.19 g/mol |

| CAS Number | 16364-36-6 |

| LogP | -0.4881 |

| PSA (Polar Surface Area) | 95.5 Ų |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Modulation of Receptor Activity : Preliminary studies suggest that this compound might interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal signaling.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

- Neuroprotective Effects : A study conducted on neuroblastoma cells demonstrated that this compound could protect against oxidative stress-induced cell death. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity .

- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggested its potential as a lead compound for developing new antibiotics .

- Cancer Research : In a preliminary cancer study, the compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size, suggesting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability:

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability Score | 0.55 |

| Blood-Brain Barrier Penetration | Yes |

Aplicaciones Científicas De Investigación

Structural Information

The compound features a piperazine ring, which is known for its biological activity, and a propanoic acid moiety that may contribute to its solubility and reactivity. The stereochemistry at the 2S and 5S positions is crucial for its biological interactions.

Medicinal Chemistry

3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid has been investigated for its potential as a prodrug . Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. This property can enhance the bioavailability of therapeutics by improving solubility and permeability.

Case Study: Prodrug Development

A study demonstrated that derivatives of this compound could be designed to target specific receptors in the central nervous system, potentially leading to new treatments for neurological disorders .

Antimicrobial Activity

Research has indicated that compounds containing piperazine derivatives exhibit antimicrobial properties. The presence of the dioxopiperazine structure may enhance these effects, making it a candidate for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Efficacy

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Neurological Research

The compound's structural similarity to neurotransmitter analogs suggests potential applications in neurological research. It may act on neurotransmitter systems, influencing synaptic transmission and neuronal plasticity.

Case Study: Neurotransmitter Modulation

In vitro studies have shown that modifications of this compound can modulate glutamate receptors, which are critical in learning and memory processes .

Synthesis of Complex Molecules

Due to its functional groups, this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds.

Data Table: Synthetic Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Propanoic acid + Piperazine derivative | Condensation | This compound |

| 3-(Amino Acid) + Dioxopiperazine | Coupling | Peptide derivatives |

Propiedades

IUPAC Name |

3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4-7(13)10-5(8(14)9-4)2-3-6(11)12/h4-5H,2-3H2,1H3,(H,9,14)(H,10,13)(H,11,12)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFWPFQFBPEFQN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429392 | |

| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16364-36-6 | |

| Record name | (2S,5S)-5-Methyl-3,6-dioxo-2-piperazinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16364-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.